Lenalidomide-CO-PEG1-OH
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Overview
Description
Lenalidomide-CO-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the CO-PEG1-OH moiety enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG1-OH typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione.
Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to produce the intermediate compound.
Hydrogenation: The hydrogenation of the intermediate compound using iron powder and ammonium chloride to reduce the nitro group, resulting in this compound
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG1-OH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron powder and ammonium chloride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Lenalidomide-CO-PEG1-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential in treating various cancers, including multiple myeloma and myelodysplastic syndromes.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems
Mechanism of Action
Lenalidomide-CO-PEG1-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances natural killer (NK) cell-mediated cytotoxicity.
Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects.
Lenalidomide: The base compound without the CO-PEG1-OH moiety.
Uniqueness
Lenalidomide-CO-PEG1-OH stands out due to its improved solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C16H17N3O5 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C16H17N3O5/c20-7-6-14(22)17-11-3-1-2-9-10(11)8-19(16(9)24)12-4-5-13(21)18-15(12)23/h1-3,12,20H,4-8H2,(H,17,22)(H,18,21,23) |
InChI Key |
UNSIRWBMVLCFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCO |
Origin of Product |
United States |
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